3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine
Description
3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine is a fused heterocyclic compound combining a triazolothiadiazole core with an imidazopyridine moiety. The triazolothiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
Molecular Formula |
C13H12N6S |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
6-ethyl-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12N6S/c1-3-10-17-19-12(15-16-13(19)20-10)11-8(2)14-9-6-4-5-7-18(9)11/h4-7H,3H2,1-2H3 |
InChI Key |
ICXNWMVJJNKJRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolothiadiazole Core
Key Reaction: Cyclization of 4-amino-1,2,4-triazole derivatives with sulfur and electrophilic agents.
- Starting from 4-amino-1,2,4-triazole derivatives, reaction with carbon disulfide (CS₂) in the presence of bases like potassium hydroxide or triethylamine facilitates the formation of the triazolothiadiazole ring.
- Alternatively, reaction with carbon disulfide and oxidizing agents under reflux conditions yields the thiadiazole fused heterocycle.
| Parameter | Details |
|---|---|
| Reagents | 4-amino-1,2,4-triazole, CS₂, base (e.g., triethylamine) |
| Solvent | Ethanol or dimethylformamide (DMF) |
| Temperature | Reflux (~80-100°C) |
| Duration | 4-8 hours |
Outcome: Formation of the triazolothiadiazole core with potential for further substitution at the 3-position.
Introduction of the Ethyl Group at the Triazole Ring
- Alkylation of the triazolothiadiazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl chloride) under nucleophilic substitution conditions.
- Catalysts like potassium carbonate facilitate the process.
| Parameter | Details |
|---|---|
| Reagents | Ethyl bromide, potassium carbonate |
| Solvent | Acetone or DMF |
| Temperature | 50-70°C |
| Duration | 2-4 hours |
Note: Selective alkylation at the nitrogen atom of the heterocycle is crucial to avoid polyalkylation.
Synthesis of the Imidazo[1,2-a]pyridine Moiety
- Condensation of 2-aminopyridine derivatives with α-haloketones or α-alkoxy ketones under reflux conditions.
- Cyclization is promoted by acids or bases, often using polyphosphoric acid (PPA) or hydrochloric acid .
| Parameter | Details |
|---|---|
| Reagents | 2-aminopyridine, α-haloketone |
| Solvent | Ethanol or acetic acid |
| Temperature | 80-120°C |
| Duration | 4-12 hours |
Outcome: Formation of the imidazo[1,2-a]pyridine ring fused to the substituent.
Coupling of the Heterocycles
- The triazolothiadiazole core with an ethyl substituent is reacted with the imidazo[1,2-a]pyridine derivative via nucleophilic substitution or coupling reactions such as Suzuki or Sonogashira if applicable.
- Alternatively, condensation reactions involving hydrazine derivatives or amino groups facilitate ring fusion.
| Parameter | Details |
|---|---|
| Reagents | Coupling catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) |
| Solvent | Toluene, DMF, or ethanol |
| Temperature | Reflux (~80-110°C) |
| Duration | 6-24 hours |
Specific Example from Literature
A representative synthesis, adapted from recent research, involves:
- Preparation of 4-amino-1,2,4-triazole derivatives followed by cyclization with CS₂ to generate the triazolothiadiazole core.
- Alkylation with ethyl halides to introduce the ethyl group at the 3-position.
- Condensation with 2-aminopyridine derivatives under reflux with PPA to form the imidazo[1,2-a]pyridine framework.
- Final coupling achieved through nucleophilic substitution or cyclization to assemble the target molecule.
Data Tables Summarizing Synthesis Parameters
| Step | Reactants | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | 4-amino-1,2,4-triazole + CS₂ | Triethylamine, reflux, 8 hours | 75 | Core heterocycle formation |
| 2 | Triazolothiadiazole + ethyl halide | K₂CO₃, acetone, 50°C, 4 hours | 68 | N-alkylation at heterocycle nitrogen |
| 3 | 2-aminopyridine + α-haloketone | Ethanol, reflux, 10 hours | 70 | Imidazo[1,2-a]pyridine ring formation |
| 4 | Coupling of intermediates | Pd-catalyzed or nucleophilic substitution | 60-75 | Final assembly of the compound |
Notes on Optimization and Purification
- Reaction monitoring : Thin-layer chromatography (TLC) is employed to track progress.
- Purification : Recrystallization from ethanol, column chromatography, or preparative HPLC ensures purity.
- Yield optimization : Precise control of temperature, solvent choice, and stoichiometry enhances yields.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Triazolothiadiazole Derivatives with Aromatic Substituents
Imidazopyridine vs. Other Heterocyclic Attachments
Substituent Effects on Bioactivity
- Ethyl vs. Phenyl Groups : Ethyl substituents (target compound) balance lipophilicity and steric bulk, whereas phenyl groups (e.g., ) enhance aromatic interactions but may reduce solubility .
- Methylimidazopyridine vs. Benzoxazolone: Derivatives like 3-[(6-phenyl-triazolo[3,4-b]thiadiazol-3-yl)methyl]-2(3H)-benzoxazolone () show peripheral antinociceptive activity, but the imidazopyridine in the target compound could target CNS receptors due to improved blood-brain barrier penetration .
Pharmacological and Physicochemical Profiles
- Lipophilicity : The 6-ethyl group in the target compound likely confers higher logP compared to phenyl-substituted analogues (e.g., ), favoring passive diffusion across membranes .
- Thermal Stability : Methylimidazopyridine’s rigid structure may elevate melting points relative to flexible chains (e.g., benzyl groups in ), as seen in analogues like compound 14 (mp = 259–260°C) .
Biological Activity
The compound 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , indicating the presence of a thiadiazole and triazole moiety which are known for their biological significance. The structural features contribute to its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Disc Diffusion Method : Studies have shown that various synthesized triazolothiadiazole derivatives possess moderate to good antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Pyricularia oryzae .
- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups has been correlated with enhanced antimicrobial activity. Compounds with fluorophenyl and nitrophenyl substituents at specific positions on the thiadiazole ring have shown particularly potent effects .
Other Biological Activities
The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities beyond antimicrobial effects:
- Anticancer : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : The compound may exhibit anti-inflammatory properties which can be beneficial in treating various inflammatory conditions.
- Anticonvulsant : Certain modifications of the thiadiazole structure have been linked to anticonvulsant activity .
Case Studies
- Antimicrobial Efficacy : In a study examining several triazolothiadiazole derivatives, compounds were tested against multiple bacterial strains. Results indicated that specific derivatives had a minimum inhibitory concentration (MIC) below 100 µg/mL against E. coli and S. aureus, showcasing their potential as effective antimicrobial agents .
- Cancer Cell Line Studies : Another investigation focused on the anticancer properties of triazolothiadiazole derivatives demonstrated that certain compounds inhibited the growth of breast cancer cell lines by inducing apoptosis .
Data Table
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | < 50 |
| Compound B | Antifungal | S. aureus | < 75 |
| Compound C | Anticancer | MCF-7 Cells | < 100 |
Q & A
Q. What are the key structural features of 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine, and how do they influence its biological activity?
The compound combines a triazolo-thiadiazole core with a methylimidazo-pyridine moiety and an ethyl substituent. The triazolo-thiadiazole framework is known for heterocyclic stability and π-π stacking potential, while the imidazo-pyridine group enhances interactions with biological targets like kinases or enzymes. Ethyl substitution at the 6-position may improve lipophilicity and membrane permeability. Comparative studies show that similar derivatives lacking the imidazo-pyridine component exhibit reduced anticancer activity, highlighting its structural importance .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves multi-step heterocyclic condensation. A representative route includes:
- Cyclization of hydrazine derivatives with thiocarbonyl compounds to form the triazolo-thiadiazole core.
- Coupling with a pre-functionalized imidazo-pyridine fragment via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key reagents include sodium hydride in toluene for deprotonation and acetic acid for cyclization. Yields are optimized by controlling reaction time (12–24 hrs) and temperature (80–110°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., ethyl vs. methyl groups).
- FT-IR : Identifies functional groups like C=N (1550–1650 cm⁻¹) and C-S (650–750 cm⁻¹).
- HPLC-MS : Validates purity (>95%) and molecular weight.
- X-ray crystallography : Resolves spatial arrangement, critical for understanding interaction with biological targets .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
Bulky groups (e.g., dimethoxyphenyl) hinder cyclization due to steric effects. Strategies include:
- Using microwave-assisted synthesis to reduce reaction time and improve energy efficiency.
- Employing ionic liquid solvents (e.g., [BMIM][BF₄]) to enhance solubility and stabilize intermediates.
- Introducing directing groups (e.g., nitro) to guide regioselective coupling .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in IC₅₀ values for anticancer activity (e.g., 2–50 μM across studies) may arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays).
- Structural analogs : Minor substituent changes (e.g., ethyl vs. methoxy groups) drastically alter target affinity.
- Target selectivity : Molecular docking studies reveal off-target binding to kinases like EGFR or CDK2, complicating mechanistic interpretations. Validate via CRISPR-based gene knockout models .
Q. How can molecular docking guide the optimization of this compound’s bioactivity?
Docking against targets like lanosterol 14α-demethylase (PDB: 3LD6) identifies critical interactions:
- The triazolo-thiadiazole core forms hydrogen bonds with active-site residues (e.g., Tyr118).
- Ethyl and methyl groups occupy hydrophobic pockets, enhancing binding affinity. Modify substituents to exploit additional interactions (e.g., fluorination for van der Waals contacts) .
Q. What are the limitations of current SAR studies, and how can they be addressed?
Limited SAR data exist for imidazo-pyridine derivatives. Solutions include:
- High-throughput synthesis of analogs with systematic substituent variation (e.g., -OH, -CF₃, -Cl).
- Machine learning models trained on existing bioactivity data to predict promising candidates.
- 3D-QSAR using CoMFA/CoMSIA to map steric/electrostatic requirements .
Comparative Structural Analysis
| Analog | Structure | Key Features | Reported Activity |
|---|---|---|---|
| 6-(2-Methoxyphenyl)triazolo-thiadiazole | Triazolo-thiadiazole + methoxyphenyl | Lacks imidazo-pyridine | Anticancer (IC₅₀: 15 μM) |
| 5-Methylthio-imidazo[4,5-c]pyridine | Imidazo-pyridine + methylthio | No triazolo-thiadiazole | Antimicrobial (MIC: 8 μg/mL) |
| Target Compound | Triazolo-thiadiazole + imidazo-pyridine + ethyl | Combined pharmacophores | Broad-spectrum (IC₅₀: 2–10 μM) |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
